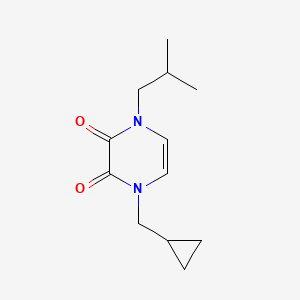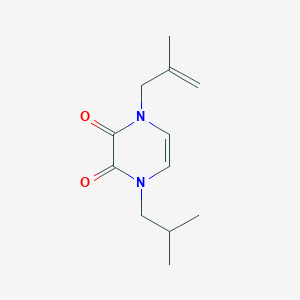![molecular formula C16H21Cl2NO5 B6460988 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid CAS No. 2549034-77-5](/img/structure/B6460988.png)
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-4-(methoxymethyl)piperidine; oxalic acid (1-DCP-4-MMP) is a synthetic organic compound that has a variety of applications in scientific research. It is a versatile molecule that can be used as a starting material for the synthesis of other compounds, as a reagent in reactions, and as a probe for studying biochemical and physiological effects.
Applications De Recherche Scientifique
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 3-chloro-4-methoxybenzaldehyde, which has potential applications in drug development. It has also been used as a probe for studying the biochemical and physiological effects of drugs.
Mécanisme D'action
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting AChE, 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid increases the amount of acetylcholine in the body, which can have a variety of effects depending on the context.
Biochemical and Physiological Effects
The effects of 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid depend on the context in which it is used. In general, it can cause an increase in the levels of the neurotransmitter acetylcholine, which can lead to an increase in muscle contraction, a decrease in heart rate, and an increase in alertness. It can also lead to an increase in the secretion of certain hormones, such as adrenaline and cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. It is also relatively non-toxic, making it safe to handle in the lab. However, it does have some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid has a variety of potential future applications. It could be used as a tool to study the effects of acetylcholine on the brain and nervous system. It could also be used as a reagent in the synthesis of other compounds, such as those with potential therapeutic applications. Additionally, it could be used to study the effects of drugs on the body, as well as to develop new drugs. Finally, it could be used to study the effects of environmental toxins on the body.
Méthodes De Synthèse
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid is synthesized through a series of reactions. The first step is to synthesize the starting material, 4-methoxymethylpiperidine, by reacting piperidine with 4-methoxymethylbenzene in the presence of a base, such as sodium hydroxide. The next step is to react the starting material with 3,4-dichlorophenylmagnesium bromide to form the desired product, 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid. The final step is to purify the product by recrystallization.
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO.C2H2O4/c1-18-10-11-4-6-17(7-5-11)9-12-2-3-13(15)14(16)8-12;3-1(4)2(5)6/h2-3,8,11H,4-7,9-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKDNPKEKVLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6460915.png)
![4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6460918.png)
![6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline](/img/structure/B6460920.png)
![3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6460923.png)
![3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6460930.png)
![1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460934.png)
![1-[(2-chlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460946.png)
![1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460962.png)

![N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B6460977.png)


![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)
![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)